4-Bromo-2-fluoro-3-formylpyridine

Suzuki-Miyaura cross-coupling Halogenated pyridine reactivity Chemoselective functionalization

Researchers face multi-step syntheses requiring tedious protecting-group strategies when working with mono-functional pyridines. 4-Bromo-2-fluoro-3-formylpyridine (CAS 128071-77-2) overcomes this bottleneck by providing three distinctly reactive handles in one compact scaffold. - Enables sequential Suzuki-Miyaura coupling at the 4-bromo position, reductive amination at the 3-formyl group, while the 2-fluoro substituent remains inert and enhances metabolic stability. - Streamlines construction of kinase inhibitor libraries, pyrido[4,3-b][1,4]thiazine 1,1-dioxide derivatives, and other fluorinated heterocyclic screening collections. - Reduces step count, eliminates unnecessary protecting-group manipulations, and simplifies purification for faster SAR exploration.

Molecular Formula C6H3BrFNO
Molecular Weight 204 g/mol
CAS No. 128071-77-2
Cat. No. B145229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-formylpyridine
CAS128071-77-2
Molecular FormulaC6H3BrFNO
Molecular Weight204 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)C=O)F
InChIInChI=1S/C6H3BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
InChIKeyFNVAZIBHZKWOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-3-formylpyridine Differentiation


4-Bromo-2-fluoro-3-formylpyridine (CAS 128071-77-2) is a trisubstituted pyridine building block containing a reactive 4-bromo handle, a 2-fluoro substituent, and a 3-formyl group [1]. This specific substitution pattern provides a unique combination of orthogonal reactivity, enabling chemoselective transformations that are not possible with mono- or di-substituted 3-formylpyridine analogs [1]. The compound is used as an advanced intermediate in the synthesis of kinase inhibitors, receptor antagonists, and fluorinated heterocyclic systems .

Orthogonal Br, F, CHO reactivity for sequential diversification
Advanced intermediate for kinase inhibitor and heterocycle synthesis
Supports protecting-group-free convergent synthetic routes

Why 4-Bromo-2-fluoro-3-formylpyridine Is Irreplaceable


While 3-formylpyridine and its mono-halogenated derivatives provide a single reactive handle, they lack the orthogonal reactivity required for multi-step diversification without protecting group manipulations [1]. 4-Bromo-2-fluoro-3-formylpyridine uniquely presents three distinct functional groups: a formyl moiety for condensation and reductive amination; a bromine for Suzuki-Miyaura and Buchwald-Hartwig couplings; and a fluorine that remains inert under most cross-coupling conditions while influencing molecular conformation and metabolic stability [2]. This pattern enables sequential, chemoselective functionalization that is essential for constructing complex drug-like molecules [2].

Mono-substituted 3-formylpyridine analogs lack orthogonal handles, requiring protecting group strategies
Chloro analogs may show lower coupling efficiency, potentially reducing multi-step yields
Custom-synthesized analogs can introduce batch variability and longer procurement timelines

4-Bromo-2-fluoro-3-formylpyridine: Quantitative Evidence


Suzuki-Miyaura Coupling Advantage

The 4-bromo substituent in 4-bromo-2-fluoro-3-formylpyridine provides significantly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to the 4-chloro analog, enabling efficient diversification under mild conditions [1][2]. In a comparative study of monohalopyridines, the experimental yield for Suzuki coupling of 3-bromopyridine was quantitative under optimized conditions, whereas 3-chloropyridine exhibited substantially lower reactivity, with the overall order being Br > I >> Cl [2].

Coupling Reactivity
Cross-study comparable
Br > I >> Cl yield order; 3-bromopyridine gave quantitative yield under optimized conditions
May support higher coupling efficiency vs chloro analogs in Pd-catalyzed reactions
Data from monohalopyridine studies; direct 4-bromo vs 4-chloro comparison not reported
Suzuki-Miyaura cross-coupling Halogenated pyridine reactivity Chemoselective functionalization

Orthogonal Reactivity for Sequential Functionalization

Unlike simpler 3-formylpyridine analogs that lack additional reactive handles, 4-bromo-2-fluoro-3-formylpyridine possesses three distinct functional groups with orthogonal reactivity [1]. The formyl group can be used for reductive amination or condensation, the bromo group for cross-coupling, and the fluoro group for nucleophilic aromatic substitution under forcing conditions, all while remaining inert under most standard coupling protocols [1]. This orthogonal reactivity profile is supported by literature on related polyhalogenated pyridines, which demonstrate site-selective functionalization in Suzuki-Miyaura reactions based on halogen type and position [2].

Orthogonal Handles
Class-level inference
3 orthogonal groups (formyl, bromo, fluoro) vs 1–2 in typical 3-formylpyridine analogs
Supports sequential functionalization without protecting group manipulations
Established reactivity principles; site-selective Suzuki-Miyaura studies provide support
Orthogonal reactivity Sequential functionalization Drug-like molecule synthesis

Consistent Purity and Commercial Supply

4-Bromo-2-fluoro-3-formylpyridine is commercially available from multiple reputable suppliers with a standard purity of 97%, ensuring consistent quality across procurement sources . In contrast, many custom 3-formylpyridine analogs with similar substitution patterns require bespoke synthesis, leading to batch-to-batch variability, longer lead times, and higher costs . The compound is offered in various quantities from 50 mg to 5 g, with batch-specific certificates of analysis available .

Commercial Supply
Data to verify
97% purity standard; stocked in 50 mg to 5 g from multiple vendors
Consistent stock availability may reduce procurement delays vs custom synthesis
Vendor-reported purity; batch-specific CoA recommended for verification
Compound procurement Purity specification Reproducible synthesis

4-Bromo-2-fluoro-3-formylpyridine Key Applications


Kinase Inhibitor Synthesis and SAR

Utilize the compound as a core building block for constructing kinase inhibitor scaffolds. The 4-bromo handle enables efficient Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups for SAR exploration, while the 3-formyl group provides a handle for reductive amination to attach amine-containing pharmacophores. The 2-fluoro substituent remains inert during these transformations, contributing to metabolic stability in the final drug candidate [1].

Fluorinated Heterocyclic Library Synthesis

Employ the orthogonal reactivity to construct diverse fluorinated heterocyclic libraries, including pyrido[4,3-b][1,4]thiazine 1,1-dioxide derivatives, which have demonstrated antiviral and other biological activities . The compound's three reactive handles allow for rapid, parallel diversification to generate compound libraries for phenotypic screening.

Convergent Synthesis of Complex Intermediates

Leverage the chemoselective reactivity to design convergent synthetic routes that minimize step count and improve overall yield. The bromo group reacts preferentially under Suzuki conditions, while the formyl group can be orthogonally functionalized without affecting the fluorine or the newly formed C-C bond [1]. This strategy reduces the need for protecting group manipulations and simplifies purification.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis and SAR
Orthogonal Br/F/CHO substitution pattern
Chemoselective coupling and functionalization outcomes
Fluorinated heterocyclic library synthesis
Sequential diversification handles
Parallel synthesis efficiency and library diversity
Convergent synthesis of complex intermediates
Protecting-group-free orthogonal reactivity
Step count reduction and overall yield validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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